molecular formula C40H43N11O4 B12416691 PROTAC Axl Degrader 1

PROTAC Axl Degrader 1

Katalognummer: B12416691
Molekulargewicht: 741.8 g/mol
InChI-Schlüssel: MJLYJIABKSUTCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROTAC Axl Degrader 1 is a potent and selective compound designed to target and degrade the Axl receptor tyrosine kinase. This compound exhibits significant in vitro anti-proliferative and anti-migratory activities, making it a promising candidate for cancer research and therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Axl Degrader 1 involves the creation of a heterobifunctional molecule that links a ligand for the Axl receptor with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes:

    Formation of the Axl ligand: This step involves synthesizing a molecule that specifically binds to the Axl receptor.

    Formation of the E3 ligase ligand: This step involves synthesizing a molecule that binds to an E3 ubiquitin ligase.

    Linker attachment: The two ligands are connected via a linker, forming the final PROTAC molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

Analyse Chemischer Reaktionen

Types of Reactions

PROTAC Axl Degrader 1 undergoes several types of chemical reactions:

    Substitution reactions: During the synthesis, various substitution reactions are employed to attach functional groups to the core structure.

    Coupling reactions: These are used to attach the linker to the ligands.

    Oxidation and reduction reactions: These may be involved in modifying the ligands to achieve the desired binding affinity.

Common Reagents and Conditions

    Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., EDC, DCC), and catalysts (e.g., palladium-based catalysts).

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure specificity and yield.

Major Products

The major product of these reactions is the fully synthesized this compound, which is then purified and characterized for its biological activity .

Wissenschaftliche Forschungsanwendungen

PROTAC Axl Degrader 1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the degradation of the Axl receptor and its downstream effects.

    Biology: Helps in understanding the role of Axl in cellular processes such as proliferation and migration.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting cancers that overexpress the Axl receptor.

Wirkmechanismus

PROTAC Axl Degrader 1 functions by inducing the degradation of the Axl receptor through the ubiquitin-proteasome system. The compound forms a ternary complex with the Axl receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the Axl receptor. This mechanism effectively reduces the levels of Axl in cells, inhibiting its signaling pathways and resulting in anti-proliferative and anti-migratory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    PROTAC Axl Degrader 2: Another degrader targeting the Axl receptor with similar mechanisms but potentially different binding affinities and linker structures.

    Bromodomain (BRD) Degraders: Target different proteins but utilize the same PROTAC technology for protein degradation.

    Cyclin Dependent Kinase (CDK) Degraders: Target CDKs using similar heterobifunctional molecules

Uniqueness

PROTAC Axl Degrader 1 is unique in its high selectivity and potency for the Axl receptor, with an IC50 of 0.92 µM. Its ability to induce mehuosis (a form of cell death) and its significant anti-proliferative and anti-migratory activities distinguish it from other PROTACs .

Eigenschaften

Molekularformel

C40H43N11O4

Molekulargewicht

741.8 g/mol

IUPAC-Name

N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-8-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]octanamide

InChI

InChI=1S/C40H43N11O4/c41-39-46-40(49-51(39)34-21-19-31(47-48-34)27-10-5-4-6-11-27)44-28-17-15-26(16-18-28)24-43-35(52)14-7-2-1-3-8-23-42-32-13-9-12-29-30(32)25-50(38(29)55)33-20-22-36(53)45-37(33)54/h4-6,9-13,15-19,21,33,42H,1-3,7-8,14,20,22-25H2,(H,43,52)(H,45,53,54)(H3,41,44,46,49)

InChI-Schlüssel

MJLYJIABKSUTCI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.